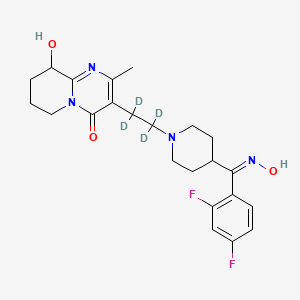Paliperidone E-oxime-d4
CAS No.:
Cat. No.: VC16677034
Molecular Formula: C23H28F2N4O3
Molecular Weight: 450.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C23H28F2N4O3 |
|---|---|
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | 9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-[(Z)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
| Standard InChI | InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3/b27-21-/i8D2,12D2 |
| Standard InChI Key | CLNKYXBDIXTFRW-AILYZEJYSA-N |
| Isomeric SMILES | [2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F |
| Canonical SMILES | CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
Paliperidone E-oxime-d4 (CAS 1020719-55-4) is a deuterated isotopologue of paliperidone E-oxime, characterized by the substitution of four hydrogen atoms with deuterium at the 1,1,2,2 positions of the ethyl group within the piperidinyl side chain . Its molecular formula is , with a molecular weight of 450.50 g/mol . The parent compound, paliperidone E-oxime, features an (E)-configuration oxime group (-CH=N-OH) at the 4-position of the piperidine ring, which is critical for its stereochemical stability and interaction with analytical detectors .
Table 1: Comparative Molecular Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Paliperidone | 426.48 | 144598-75-4 | |
| Paliperidone E-oxime | 446.49 | 1388021-46-2 | |
| Paliperidone E-oxime-d4 | 450.50 | 1020719-55-4 |
Spectroscopic and Chromatographic Properties
The deuterium labeling in Paliperidone E-oxime-d4 induces subtle but measurable shifts in its spectroscopic profiles. Nuclear magnetic resonance (NMR) spectra exhibit split signals for the deuterated ethyl group, while mass spectrometry (MS) reveals a distinct mass-to-charge () ratio difference of +4 compared to the non-deuterated form . These properties enable unambiguous identification in high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of Paliperidone E-oxime-d4 involves a multi-step process beginning with risperidone, the progenitor antipsychotic. Key steps include:
-
Oxime Formation: Reaction of risperidone with hydroxylamine hydrochloride in methanol under reflux (50–90°C) to yield paliperidone E-oxime .
-
Deuterium Incorporation: Isotopic exchange using deuterated reagents (e.g., , ) targets the ethylpiperidinyl side chain, ensuring >99% isotopic purity .
-
Purification: Chromatographic techniques (e.g., preparative HPLC) isolate the deuterated product while preserving the E-oxime configuration .
Industrial-Scale Challenges
Industrial production necessitates stringent control over reaction conditions to prevent isotopic dilution or racemization. Advanced purification systems, such as simulated moving bed (SMB) chromatography, are employed to achieve batch consistency .
Table 2: Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 75°C | Maximizes oxime formation |
| Deuterium Source | Minimizes side reactions | |
| Purification Method | Preparative HPLC | Ensures >99% purity |
Analytical and Pharmacological Applications
Role in Mass Spectrometry
As an internal standard, Paliperidone E-oxime-d4 mitigates matrix effects in LC-MS/MS assays, improving the accuracy of paliperidone quantification in plasma and cerebrospinal fluid . Its deuterated structure co-elutes with the analyte, normalizing ionization efficiency variations.
Pharmacokinetic Studies
Clinical trials leveraging this compound have elucidated paliperidone’s metabolism, including its conversion to 9-hydroxyrisperidone and subsequent renal excretion . Notably, studies in schizoaffective disorder patients demonstrated paliperidone’s efficacy in reducing PANSS scores by 20.0 points versus 10.8 for placebo () .
| GHS Code | Hazard Statement | Precautionary Measure |
|---|---|---|
| GHS02 | Flammable liquid | Avoid ignition sources |
| GHS06 | Toxic if swallowed | Use fume hood |
| GHS08 | Health hazard | Wear protective gloves |
Regulatory Status
Due to its controlled substance classification, procurement requires permits under the Chemical Weapons Convention (CWC) and adherence to biosafety level 2 (BSL-2) protocols .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume